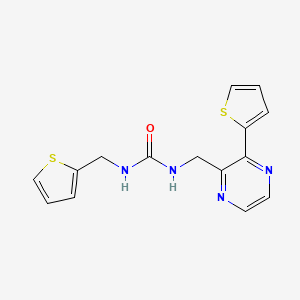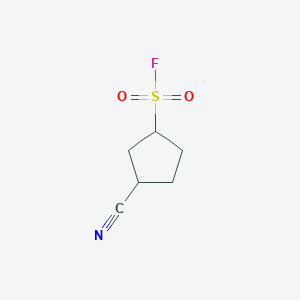
3-Cyanocyclopentane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyanocyclopentane-1-sulfonyl fluoride (CSPF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the sulfonyl fluoride family, which is widely used in organic synthesis and as enzyme inhibitors. CSPF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Environmental Monitoring and Health Impact Analysis
- 3-Cyanocyclopentane-1-sulfonyl fluoride, as a derivative of perfluorooctanesulfonyl fluoride, is a significant subject in environmental health research. Studies have focused on its persistence in the environment and its detection in various populations globally. Its role in environmental monitoring and the potential health impacts, particularly its presence in human blood and its primary target organs in animals, have been extensively studied (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Chemical Synthesis and Organic Chemistry
- The compound is vital in organic synthesis, particularly in the formation of spirocyclic β- and γ-sultams. This one-pot intramolecular cyclization process offers novel sp3-enriched building blocks for drug discovery, showcasing its versatility in organic synthesis (Stepannikova et al., 2020).
Chemical Vapor Deposition Processes
- In the field of materials science, particularly in hot-filament chemical vapor deposition processes, derivatives of perfluorooctanesulfonyl fluoride, like this compound, play a crucial role. They act as initiators for the polymerization of specific compounds, demonstrating their utility in advanced material synthesis (Murthy, Olsen, & Gleason, 2002).
Medicinal Chemistry and Drug Discovery
- Its derivatives are also significant in medicinal chemistry. The synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative highlights its potential in creating new drugs and medicinal compounds (Tucker, Chenard, & Young, 2015).
Fluorination Techniques in Organic Synthesis
- The compound is instrumental in fluorination techniques, providing an efficient approach for the synthesis of aliphatic sulfonyl fluorides. This method, which involves visible-light-mediated decarboxylative fluorosulfonylethylation, is significant for the development of pharmaceuticals and other chemically modified products (Xu et al., 2019).
Environmental Decontamination
- There is a notable application in environmental science, particularly in the destruction of perfluorooctane sulfonate (PFOS) and related compounds, which are derivatives of perfluorooctanesulfonyl fluoride. The mechanochemical method using a planetary ball mill demonstrates the compound's significance in environmental decontamination processes (Zhang et al., 2013).
properties
IUPAC Name |
3-cyanocyclopentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTLHPFJYXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138312-89-5 |
Source


|
| Record name | 3-cyanocyclopentane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)
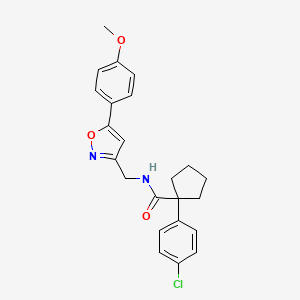

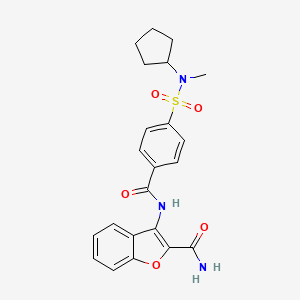
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)


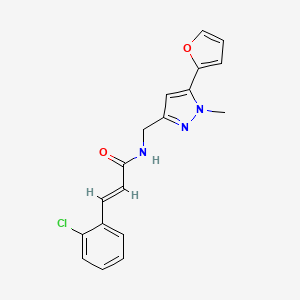

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)
